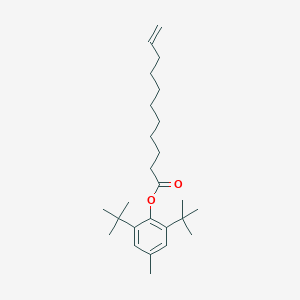
2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate is an organic compound that belongs to the class of phenolic esters. It is characterized by the presence of a phenolic group substituted with tert-butyl groups at positions 2 and 6, a methyl group at position 4, and an undec-10-enoate ester group. This compound is known for its antioxidant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate typically involves the esterification of 2,6-Di-tert-butyl-4-methylphenol with undec-10-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions
2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as halogens (e.g., chlorine, bromine) are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
科学的研究の応用
2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate has a wide range of scientific research applications, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Used as a stabilizer in various industrial products, including lubricants, fuels, and plastics.
作用機序
The antioxidant properties of 2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance. The tert-butyl groups provide steric hindrance, which enhances the stability of the compound and prevents its degradation.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butyl-4-hydroxyanisole:
3,5-Di-tert-butyl-4-hydroxytoluene: A related compound with similar antioxidant properties.
Uniqueness
2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate is unique due to the presence of the undec-10-enoate ester group, which imparts additional hydrophobicity and enhances its solubility in non-polar solvents. This makes it particularly useful in applications where solubility in organic media is required.
特性
分子式 |
C26H42O2 |
|---|---|
分子量 |
386.6 g/mol |
IUPAC名 |
(2,6-ditert-butyl-4-methylphenyl) undec-10-enoate |
InChI |
InChI=1S/C26H42O2/c1-9-10-11-12-13-14-15-16-17-23(27)28-24-21(25(3,4)5)18-20(2)19-22(24)26(6,7)8/h9,18-19H,1,10-17H2,2-8H3 |
InChIキー |
MHJJWMZVAFQYHR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)CCCCCCCCC=C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


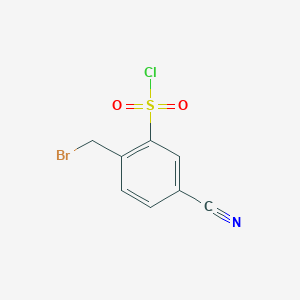
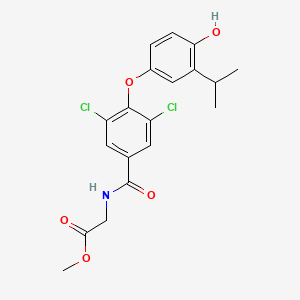
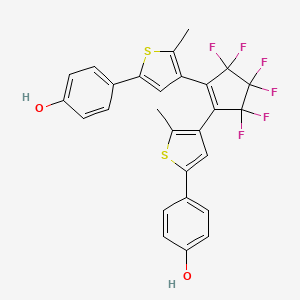
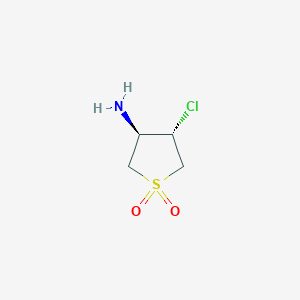
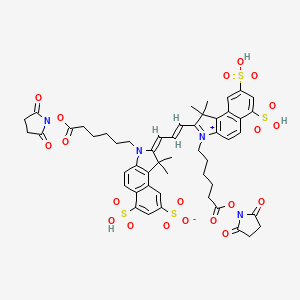
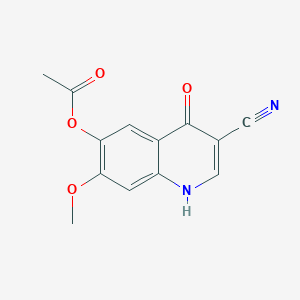

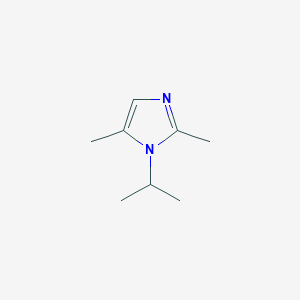
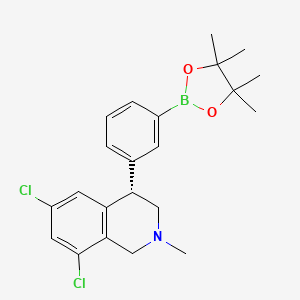
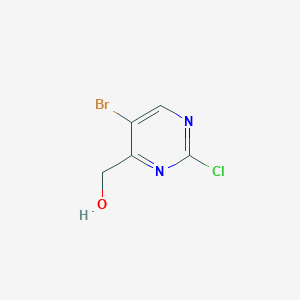
![1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12949633.png)
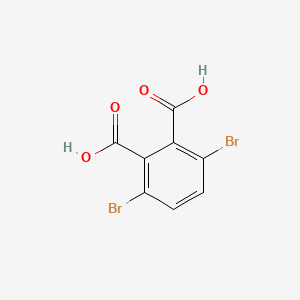
![Methanol, 1-[(3-ethenylphenyl)sulfonyl]-](/img/structure/B12949638.png)

